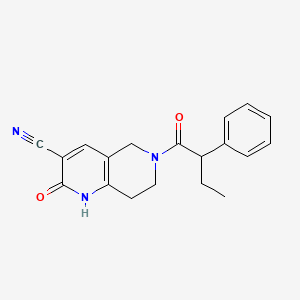

2-氧代-6-(2-苯基丁酰基)-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

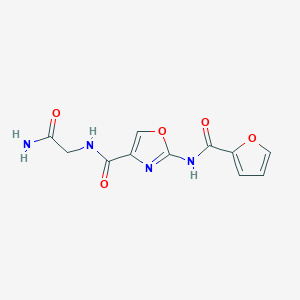

The compound 2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a derivative of the naphthyridine family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthyridine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves multicomponent reactions that can include condensation and cyclization steps. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the desired derivatives through a tandem addition-elimination-cyclization reaction . This method could potentially be adapted for the synthesis of 2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further substituted with various functional groups. The crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined by X-ray structure analysis, revealing monoclinic crystals with specific lattice parameters and stabilization by various hydrogen bonds and π interactions . These structural features are important for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a variety of chemical reactions, depending on their substituents. The synthesis papers suggest that these compounds can participate in multicomponent reactions, Michael addition, and cyclization processes . These reactions are crucial for the construction of the naphthyridine core and the introduction of different substituents, which can significantly alter the chemical and biological properties of the final compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. While the specific properties of 2-Oxo-6-(2-phenylbutanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile are not detailed in the provided papers, related compounds exhibit properties such as good yields in their synthesis and the ability to form stable crystal structures . Additionally, the presence of functional groups like carbonitriles suggests potential reactivity towards nucleophiles and electrophiles, which could be explored in further studies.

科学研究应用

萘啶衍生物的合成

- 高效合成技术:研究开发了吡唑并[3,4-b]喹啉-3-胺和苯并[b][1,8]萘啶衍生物的高效合成方法,展示了萘啶骨架在生成药理学相关结构方面的多功能性 (Elkholy,2007)。

- 1,6-萘啶的新途径:研究探索了烯胺酮的意外反应,为 1,6-萘啶衍生物提供了新的合成途径,突出了该化合物在使萘啶化学多样化中的作用 (Moustafa 等人,2012)。

化学性质和结构分析

- 结构表征:萘啶衍生物的结构和光学性质一直是研究的重点,为其在材料科学和工程中的潜在应用提供了见解 (Zeyada 等人,2016)。

- 表面形态学研究:对绿色萘啶衍生物在盐酸溶液中对低碳钢的缓蚀作用的研究揭示了它们作为环保缓蚀剂的潜力 (Singh 等人,2016)。

生化应用

- 酶抑制:某些萘啶衍生物已被确定为酶的有效抑制剂,例如羰基还原酶,该酶参与抗癌治疗耐药性的发展。这使得萘啶衍生物在研究生化途径和耐药机制方面具有重要意义 (Amankrah 等人,2021)。

属性

IUPAC Name |

2-oxo-6-(2-phenylbutanoyl)-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-2-16(13-6-4-3-5-7-13)19(24)22-9-8-17-15(12-22)10-14(11-20)18(23)21-17/h3-7,10,16H,2,8-9,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNUXFRZCPMRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)

![(Z)-N-(2-Chlorophenyl)-2-cyano-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B3018305.png)

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)